![molecular formula C19H16O2 B5647245 3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one CAS No. 109614-24-6](/img/structure/B5647245.png)
3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one
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Overview
Description
Synthesis Analysis
The synthesis of 3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one and related derivatives typically involves condensation reactions or multi-component reactions. For example, Emmick and Letsinger (2003) detailed a synthesis approach for this compound through annulation and cyclization reactions, highlighting its straightforward preparation from dibenzyl ketone (Emmick & Letsinger, 2003).
Molecular Structure Analysis
The molecular structure of 3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one derivatives has been analyzed through various techniques, including X-ray crystallography. These analyses provide insights into the spatial arrangement of atoms and the electronic configuration, essential for understanding the compound's chemical behavior (Iwasaki & Akiba, 1984).
Chemical Reactions and Properties
The chemical reactions involving 3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one derivatives often explore their ability to participate in further synthetic modifications. For example, reactions with DMF-DMA lead to novel conjugated pyrans, showing the compound's versatility in synthetic chemistry (Obydennov et al., 2022).
Physical Properties Analysis
The physical properties of 3,5-dimethyl-2,6-diphenyl-4H-pyran-4-one derivatives, such as solubility, melting point, and crystalline structure, have been investigated to determine their suitability for various applications. These properties are crucial for the compound's processing and application in material science (F. Iwasaki & K. Akiba, 1984).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electrochemical behavior, have been studied extensively. For instance, the electrochemical and photochromic behavior of derivatives indicates potential applications in electronic devices and materials science (Navarro et al., 2005).
properties
IUPAC Name |
3,5-dimethyl-2,6-diphenylpyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c1-13-17(20)14(2)19(16-11-7-4-8-12-16)21-18(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICQRZIENHICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353903 |
Source
|
Record name | 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- | |
CAS RN |
109614-24-6 |
Source
|
Record name | 4H-Pyran-4-one, 3,5-dimethyl-2,6-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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